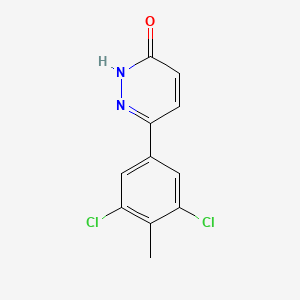
Diclomezine
Cat. No. B1217055
Key on ui cas rn:
62865-36-5
M. Wt: 255.1 g/mol
InChI Key: UWQMKVBQKFHLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04603201
Procedure details


1.48 g (0.005 mole) of 2-chloro-4-(3,5-dichloro-4-methylphenyl)-4-oxobutyric acid, prepared as described in step (a) above, were dissolved in a solution of 0.68 g (0.01 mole) of hydrazine hydrochloride in 15 ml of ethanol and 2 ml of water; the solution was then heated under reflux for 3 hours, after which it was cooled. The solvent was then distilled off and 20 ml of water were added to the residue. The mixture was stirred and the resulting crystals were collected by filtration, washed successively with water and with a small amount of diethyl ether and then dried, giving 0.85 g (yield 66.7%) of the desired 6-(3,5-dichloro-4-methylphenyl)-3(2H)pyridazinone, having the same properties as the product obtained in the preceding Examples.
Name
2-chloro-4-(3,5-dichloro-4-methylphenyl)-4-oxobutyric acid
Quantity
1.48 g
Type
reactant
Reaction Step One




Yield
66.7%
Identifiers


|
REACTION_CXSMILES
|
Cl[CH:2]([CH2:6][C:7]([C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([CH3:16])=[C:11]([Cl:17])[CH:10]=1)=O)[C:3](O)=[O:4].Cl.[NH2:19][NH2:20]>C(O)C.O>[Cl:17][C:11]1[CH:10]=[C:9]([C:7]2[CH:6]=[CH:2][C:3](=[O:4])[NH:19][N:20]=2)[CH:14]=[C:13]([Cl:15])[C:12]=1[CH3:16] |f:1.2|
|
Inputs


Step One
|
Name
|
2-chloro-4-(3,5-dichloro-4-methylphenyl)-4-oxobutyric acid
|
|
Quantity
|
1.48 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(=O)O)CC(=O)C1=CC(=C(C(=C1)Cl)C)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.68 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NN
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after which it was cooled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was then distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 ml of water were added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with water and with a small amount of diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=C(C1C)Cl)C=1C=CC(NN1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.85 g | |
| YIELD: PERCENTYIELD | 66.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
